molecular formula C15H12F3N3O3S2 B3139753 N'-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]-3-(trifluoromethyl)benzohydrazide CAS No. 477855-32-6

N'-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]-3-(trifluoromethyl)benzohydrazide

Cat. No.: B3139753
CAS No.: 477855-32-6
M. Wt: 403.4 g/mol
InChI Key: KKARYBOEFGZMRS-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]-3-(trifluoromethyl)benzohydrazide is a complex organic compound with a unique structure that includes a thieno[3,2-c][1,2]thiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]-3-(trifluoromethyl)benzohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c][1,2]thiazine core, followed by the introduction of the hydrazide and trifluoromethyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective synthesis. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]-3-(trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the thiazine ring or the hydrazide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N’-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]-3-(trifluoromethyl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]-3-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N,N-DIETHYL-N’- (4-METHOXYBENZYLIDENE)ETHYLENEDIAMINE
  • N,N-DIMETHYL-N’- (4-METHOXYBENZYL)-N’- (2-PYRIDYL)ETHYLENEDIAMINE
  • N,N’-BIS- (4-METHOXYBENZYLIDENE)-ETHYLENEDIAMINE

Uniqueness

N’-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]-3-(trifluoromethyl)benzohydrazide stands out due to its unique thieno[3,2-c][1,2]thiazine ring system and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O3S2/c1-21-12-5-6-25-13(12)11(8-26(21,23)24)19-20-14(22)9-3-2-4-10(7-9)15(16,17)18/h2-7H,8H2,1H3,(H,20,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKARYBOEFGZMRS-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NNC(=O)C3=CC(=CC=C3)C(F)(F)F)CS1(=O)=O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(/C(=N/NC(=O)C3=CC(=CC=C3)C(F)(F)F)/CS1(=O)=O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]-3-(trifluoromethyl)benzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]-3-(trifluoromethyl)benzohydrazide
Reactant of Route 3
N'-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]-3-(trifluoromethyl)benzohydrazide
Reactant of Route 4
N'-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]-3-(trifluoromethyl)benzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]-3-(trifluoromethyl)benzohydrazide
Reactant of Route 6
N'-[(4E)-1-methyl-2,2-dioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-4-ylidene]-3-(trifluoromethyl)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.